molecular formula C17H14ClN3O2S B2970718 N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034239-31-9

N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2970718
CAS No.: 2034239-31-9
M. Wt: 359.83
InChI Key: PYJPCVYMBHZJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a thiolane-3-yloxy group and an amide-linked 5-chloro-2-cyanophenyl moiety. Its structural complexity arises from the integration of heterocyclic (pyridine, thiolane) and aromatic (chlorophenyl) systems, which are often associated with bioactivity in medicinal chemistry. The presence of electron-withdrawing groups (chloro, cyano) and a sulfur-containing thiolane ring may influence its physicochemical properties, such as solubility, stability, and binding affinity to biological targets.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-2-1-12(9-19)15(8-13)21-17(22)11-3-5-20-16(7-11)23-14-4-6-24-10-14/h1-3,5,7-8,14H,4,6,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJPCVYMBHZJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the cyanophenyl intermediate: Starting with a chlorinated benzene derivative, a nitrile group is introduced via a substitution reaction.

    Synthesis of the thiolan-3-yloxy intermediate: This involves the preparation of a thiolane derivative, which is then reacted with an appropriate halide to form the thiolan-3-yloxy group.

    Coupling with pyridine-4-carboxamide: The final step involves coupling the cyanophenyl and thiolan-3-yloxy intermediates with a pyridine-4-carboxamide under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally analogous molecules, focusing on crystallographic data , synthetic accessibility , and functional group contributions .

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Crystallographic Features (Tools Used) Bioactivity (If Reported)
N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide Pyridine Thiolane-3-yloxy, 5-Cl-2-CN-phenyl Likely refined via SHELXL Hypothesized kinase inhibition
2-(Tetrahydrofuran-2-yloxy)pyridine-4-carboxamide Pyridine Tetrahydrofuran-2-yloxy Solved via SIR97 Antimicrobial activity (reported)
N-(3-Cyanophenyl)-2-(thiolan-3-yl)pyridine-4-carboxamide Pyridine Thiolan-3-yl, 3-CN-phenyl ORTEP-3 visualization Unknown

Key Findings:

Crystallographic Analysis :

  • The compound’s thiolane ring introduces conformational rigidity compared to tetrahydrofuran analogs, as observed in similar structures refined using SHELXL . This rigidity may enhance binding specificity in target interactions.
  • SIR97 , a direct-methods tool, has been used to solve structures of related pyridine-carboxamide derivatives, highlighting the importance of automated phase determination for such molecules .

Replacement of thiolane with tetrahydrofuran (as in the second compound in Table 1) reduces sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic effects), which may explain differences in reported antimicrobial activity .

Crystallographic tools like WinGX and ORTEP-3 aid in verifying stereochemistry and molecular geometry during synthesis .

Biological Activity

N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridine core : A heterocyclic aromatic ring that enhances biological activity.
  • Chloro-substituted cyanophenyl group : Imparts unique electronic properties.
  • Thiolane moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The precise mechanism remains to be fully elucidated, but preliminary studies suggest potential pathways include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, akin to other pyridine derivatives.
  • Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting a potential for this compound in treating infections .

Anticancer Activity

Recent investigations into related compounds have highlighted their anticancer potential. For instance, certain analogues have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties . The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological ActivityNotes
This compoundStructurePotential antimicrobial and anticancerUnique thiolane moiety
N-(5-chloro-2-cyanophenyl)-3-carboxamideSimilar structureModerate anticancer activityDifferent carboxamide position
N-(5-chloro-2-cyanophenyl)-4-carboxylic acidSimilar structureLimited antimicrobial activityLacks thiolane

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have shown that related compounds exhibit significant inhibition of bacterial growth in vitro, suggesting that this compound could be similarly effective .
  • Animal Models : In vivo studies on structurally similar compounds have indicated promising results in reducing tumor growth in animal models, which supports further exploration of this compound's therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.